molecular formula C19H18N4O4 B2948110 (S)-3-(9-Fluorenylmethyloxycarbonyl)amino-4-azido-butanoic acid CAS No. 934502-72-4

(S)-3-(9-Fluorenylmethyloxycarbonyl)amino-4-azido-butanoic acid

Cat. No.: B2948110
CAS No.: 934502-72-4
M. Wt: 366.377
InChI Key: PNIMZMLVZIUHAV-LBPRGKRZSA-N
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Description

(S)-3-(9-Fluorenylmethyloxycarbonyl)amino-4-azido-butanoic acid is a compound with significant importance in the field of organic chemistry. It is known for its unique structure, which includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an azido functional group. This compound is often used in peptide synthesis and other chemical research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(9-Fluorenylmethyloxycarbonyl)amino-4-azido-butanoic acid typically involves multiple steps. One common method starts with the protection of the amino group using the Fmoc group. This is followed by the introduction of the azido group through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents and specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions. This includes the use of large-scale reactors, controlled temperature, and pressure conditions, as well as continuous monitoring of the reaction progress. The final product is purified using techniques such as crystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(9-Fluorenylmethyloxycarbonyl)amino-4-azido-butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The azido group can be oxidized to form different nitrogen-containing compounds.

    Reduction: The azido group can be reduced to an amine group under specific conditions.

    Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group typically yields an amine derivative, while oxidation can lead to the formation of nitro compounds or other nitrogen-containing species.

Scientific Research Applications

(S)-3-(9-Fluorenylmethyloxycarbonyl)amino-4-azido-butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of peptides and other complex organic molecules.

    Biology: The compound is used in the study of protein interactions and labeling due to its reactive azido group.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-(9-Fluorenylmethyloxycarbonyl)amino-4-azido-butanoic acid involves its reactive functional groups. The Fmoc group serves as a protecting group for the amino group, allowing selective reactions to occur at other sites. The azido group is highly reactive and can participate in click chemistry reactions, forming stable triazole rings. These reactions are often used in bioconjugation and labeling studies.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-(9-Fluorenylmethyloxycarbonyl)amino-4-azido-butanoic acid
  • ®-2-(9-Fluorenylmethyloxycarbonylamino)-4-azidobutanoic acid
  • N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-azido-D-homoalanine

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both the Fmoc protecting group and the azido functional group. This combination allows for selective reactions and high reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(3S)-4-azido-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c20-23-21-10-12(9-18(24)25)22-19(26)27-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17H,9-11H2,(H,22,26)(H,24,25)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNIMZMLVZIUHAV-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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